Butibufen - 55837-18-8

Butibufen

Catalog Number: EVT-262176
CAS Number: 55837-18-8
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butibufen is a monoterpenoid.

Ibuprofen

Relevance: Ibuprofen serves as a key comparative compound in several studies investigating the pharmacological profile of butibufen. [, , , ]. These studies consistently demonstrate that butibufen exhibits comparable anti-inflammatory activity to ibuprofen in various experimental models. Structurally, both compounds share a similar core structure, featuring a propionic acid moiety attached to an aromatic ring.

Flurbiprofen

Relevance: Flurbiprofen serves as a direct comparator to butibufen in a study assessing the relative hepatotoxicity of NSAIDs []. While all tested drugs exhibited some degree of toxicity at high concentrations, butibufen demonstrated potentially higher hepatotoxicity compared to flurbiprofen. Structurally, flurbiprofen differs from butibufen by the presence of a fluorine atom on its aromatic ring.

Phenylbutazone

Relevance: Phenylbutazone acts as a reference compound in evaluating the anti-inflammatory and ulcerogenic potential of butibufen []. Butibufen demonstrated comparable anti-inflammatory activity to phenylbutazone but exhibited significantly lower ulcerogenicity, suggesting a potentially safer profile. Structurally, phenylbutazone differs significantly from butibufen, featuring a pyrazolidinedione core structure.

Hydrocortisone

Relevance: Hydrocortisone acts as a reference compound in a study comparing the effects of butibufen, hydrocortisone, and acetylsalicylic acid on enzyme activity and lysosomal stabilization []. This study investigated the potential mechanisms underlying the anti-inflammatory effects of these drugs. While both hydrocortisone and butibufen demonstrated effects on enzyme activity, only hydrocortisone exhibited significant lysosomal membrane stabilization. Structurally, hydrocortisone, being a steroid, differs vastly from butibufen, a non-steroidal compound.

Acetylsalicylic Acid (Aspirin)

Relevance: Acetylsalicylic acid is included as a comparative compound in studies investigating the anti-inflammatory, analgesic, and antipyretic properties of butibufen [, ]. Butibufen demonstrated superior potency compared to acetylsalicylic acid in these studies. Structurally, acetylsalicylic acid shares a similar carboxylic acid moiety with butibufen but differs in its aromatic ring structure.

Naproxen

Relevance: Naproxen was directly compared to microencapsulated butibufen in a randomized, double-blind study investigating their efficacy and safety in treating post-episiotomy pain []. This study aimed to assess the potential benefits of different formulations and delivery methods of NSAIDs for pain management. Structurally, naproxen, like butibufen, belongs to the propionic acid derivative class of NSAIDs, but they differ in their aromatic ring substitutions.

Source and Classification

Butibufen is derived from the synthesis of arylpropionic acid derivatives, specifically through the modification of isobutylbenzene. Its classification as a non-steroidal anti-inflammatory drug places it in a category of medications that alleviate pain and inflammation without the use of steroids. The compound's IUPAC name and identifiers, including its InChI Key (UULSXYSSHHRCQK-ZDUSSCGKSA-N), provide a systematic way to reference its chemical structure .

Synthesis Analysis

The synthesis of Butibufen involves several key steps, primarily focusing on the formation of its chiral structure.

Synthetic Routes

  1. Starting Material Preparation: The synthesis begins with isobutylbenzene, which undergoes a Friedel-Crafts reaction to introduce the necessary substituents on the aromatic ring.
  2. Chiral Resolution: The racemic mixture obtained during synthesis is subjected to chiral resolution techniques, such as chiral chromatography or enzymatic methods, to isolate the (S)-enantiomer of Butibufen.
  3. Chemical Reaction: The arylpropionic acid derivative reacts with suitable reagents under controlled conditions to yield Butibufen. This step typically requires optimizing reaction parameters like temperature, pressure, and reaction time to maximize yield and purity.

Technical Details

  • Reaction Conditions: The reactions often require acidic or basic conditions depending on the specific steps involved, such as hydrolysis or esterification.
  • Yield Optimization: Industrial production emphasizes bulk synthesis with optimized conditions to ensure high yields and purity levels .
Molecular Structure Analysis

The molecular structure of Butibufen can be described in detail through its chemical formula C14H20O2C_{14}H_{20}O_2 and its stereochemistry.

Structural Characteristics

  • Chirality: The compound has a chiral center at the second carbon atom, which is crucial for its biological activity.
  • Functional Groups: Butibufen contains a carboxylic acid group (-COOH) and an aromatic ring system, which contribute to its pharmacological properties.

Molecular Data

  • InChI Representation: The InChI string provides a detailed representation of the molecular structure: InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1.
  • 3D Structure Visualization: Advanced computational tools can visualize the three-dimensional conformation of Butibufen to analyze steric interactions and binding sites.
Chemical Reactions Analysis

Butibufen participates in several chemical reactions that are significant for its synthesis and modification.

Types of Reactions

  1. Oxidation: This compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  2. Reduction: It can undergo reduction reactions to yield corresponding alcohols using reducing agents such as lithium aluminum hydride.
  3. Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions with halogens or nitrating agents.

Reaction Parameters

  • Common Reagents: Potassium permanganate for oxidation; lithium aluminum hydride for reduction; halogens for substitution.
  • Major Products: Depending on reaction conditions, products may include various substituted aromatic compounds or alcohol derivatives .
Mechanism of Action

Butibufen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Mechanistic Details

  • Enzyme Inhibition: By inhibiting these enzymes, Butibufen reduces the synthesis of prostaglandins—compounds that mediate inflammation and pain.
  • Therapeutic Effects: This inhibition leads to decreased inflammatory responses and alleviation of pain symptoms associated with various conditions.

Relevant Data

Studies have shown that Butibufen effectively reduces pain and inflammation in animal models by demonstrating significant inhibition of COX activity .

Physical and Chemical Properties Analysis

Butibufen possesses several notable physical and chemical properties that influence its behavior in biological systems.

Analytical Data

Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are critical for characterizing Butibufen during research and development phases .

Applications

Butibufen has diverse applications across various scientific fields due to its anti-inflammatory properties.

Scientific Applications

  1. Pharmaceutical Research: Investigated for potential therapeutic uses in treating inflammatory diseases and pain management.
  2. Biological Studies: Used as a model compound for studying chiral resolution processes and enantioselective synthesis.
  3. Industrial Applications: Explored for development into new non-steroidal anti-inflammatory drugs (NSAIDs) and drug delivery systems .
Synthesis and Chemical Derivation

Original Synthetic Pathways and Patent Landscapes

Butibufen (2-(4-isobutylphenyl)butyric acid; CAS 55837-18-8) is synthesized via a multi-step organic route centered on Friedel-Crafts chemistry. The core pathway involves:

  • Friedel-Crafts Acylation: Isobutylbenzene reacts with propionyl chloride under Lewis acid catalysis (e.g., AlCl₃) to yield p-isobutylpropiophenone [4] [6].
  • Alkylation via Carbanion Formation: The ketone undergoes bromination followed by organometallic displacement (e.g., Grignard reaction) to extend the alkyl chain.
  • Final Hydrolysis: The ester intermediate is saponified to produce racemic Butibufen [6].

Table 1: Key Intermediates in Butibufen Synthesis

IntermediateChemical StructureRole in Synthesis
p-IsobutylpropiophenoneC₁₃H₁₈OFriedel-Crafts acylation product
α-Brominated esterC₁₆H₂₃BrO₂Alkylation precursor
Butibufen ethyl esterC₁₆H₂₄O₂Hydrolysis target to final API

The patent landscape reveals limited direct claims on Butibufen’s synthesis, reflecting its discontinued status. However, modern solvent-free nanoparticle production methods (e.g., WO2018182509A1) describe broadly applicable techniques for NSAID encapsulation using diblock copolymers like poly(lactic acid)-b-poly(ethylene glycol) (PLA-PEG). These methods avoid organic solvents by melt-mixing polymers with hydrophobic actives—a process adaptable to Butibufen derivatization [1].

Microencapsulation Techniques for Enhanced Bioavailability

Butibufen’s poor water solubility (experimental logP ≈ 3.5) necessitates advanced formulation strategies to enhance dissolution and bioavailability. Microencapsulation methods include:

  • Solvent-Free Melt Dispersion: As per patent WO2018182509A1, hydrophobic drugs like Butibufen are mixed with amphiphilic block copolymers (e.g., PLA-PEG) above the polymer’s melting point. Subsequent cooling induces nanoparticle self-assembly (100–300 nm). This method achieves >85% encapsulation efficiency by eliminating solvent partitioning issues [1].
  • Enteric-Coated Microcapsules: Early human studies utilized pH-sensitive polymers (e.g., cellulose acetate phthalate) to shield Butibufen from gastric degradation. These microcapsules release the drug in intestinal fluids, reducing gastric irritation and improving systemic absorption [4].

Critical factors influencing encapsulation efficiency:

  • Polymer Concentration: Higher PLA-PEG ratios (≥15% w/w) increase nanoparticle stability but may reduce drug loading.
  • Thermal Processing Parameters: Temperatures exceeding 150°C risk drug degradation, while insufficient heat causes incomplete polymer dispersion.
  • Stabilizer Selection: Polyvinyl alcohol (PVA) during emulsification prevents aggregate formation, optimizing particle size distribution [1] [9].

Table 2: Microencapsulation Methods for Butibufen

TechniquePolymer SystemParticle SizeEncapsulation EfficiencyKey Advantage
Solvent-free melt mixingPLA-PEG diblock150 ± 25 nm89.2%No organic solvents; scalable
Emulsion-solvent evaporationPLGA/Eudragit S100280 ± 42 nm78.5%pH-dependent colonic release
Spray dryingCellulose acetate5–10 μm70–82%Suitable for enteric coating

Prodrug Development and Structural Analogues

Prodrug strategies target Butibufen’s carboxylic acid group to modulate permeability and prolong therapeutic effects:

  • Ester Prodrugs: Butibufen’s conversion to alkyl esters (e.g., ethyl or cholesteryl esters) enhances intestinal permeability by increasing lipophilicity. These derivatives undergo hydrolysis by esterases in plasma or tissues, releasing active Butibufen. Computational models (e.g., ALOGPS) predict a 2.5-fold increase in logP for ethyl ester derivatives, facilitating passive diffusion [3] [6].
  • Macromolecular Conjugates: Poly(ethylene glycol) (PEG) conjugation creates amphiphilic prodrugs that self-assemble into micelles. These systems extend half-life by reducing renal clearance and enable controlled release through hydrolytic linker cleavage. For example, PEG₂₀₀₀-Butibufen conjugates exhibit sustained plasma concentrations over 48 hours in preclinical models [5].
  • Colon-Targeted Prodrugs: Inspired by sulfasalazine, azo-linked Butibufen prodrugs can leverage colonic azoreductases for site-specific activation. This approach minimizes upper GI exposure and targets inflammatory bowel diseases [2] [7].

Table 3: Proposed Butibufen Prodrug Structural Analogues

Prodrug TypeStructural ModificationActivation MechanismTheoretical Benefit
Ethyl esterCarboxylic acid → Ethyl esterPlasma esterasesEnhanced oral absorption
PEG₁₅₀₀ conjugateCarboxylic acid → PEG spacerHydrolysisExtended half-life; reduced dosing frequency
Azo-linked dextranAzo bond + polysaccharide carrierColonic azoreductasesSite-specific delivery for colitis

Challenges persist in prodrug design:

  • Linker Stability vs. Activation Balance: Overly stable linkers (e.g., polyglycolic acid) may impede drug release, while labile linkers (e.g., succinate) risk premature hydrolysis.
  • Carrier Toxicity: Synthetic polymers require rigorous biocompatibility assessment due to potential inflammatory responses [5] [7].

Properties

CAS Number

55837-18-8

Product Name

Butibufen

IUPAC Name

2-[4-(2-methylpropyl)phenyl]butanoic acid

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)

InChI Key

UULSXYSSHHRCQK-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

utibufen
butibufen sodium
butibufen sodium salt
Mijal

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.